1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone
Description
Propriétés
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(8-12-2-1-6-17-9-12)20-7-5-14(10-20)21-11-15(18-19-21)13-3-4-13/h1-2,6,9,11,13-14H,3-5,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBZFDBQYOPUMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a compound characterized by its unique structural features, which include a pyrrolidine ring, a triazole moiety, and a pyridine derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 346.434 g/mol. The compound's structure can be represented as follows:
Research indicates that the biological activity of this compound may be linked to its ability to interact with various molecular targets involved in cellular signaling pathways. The triazole and pyridine components are known to influence the compound's pharmacodynamics, potentially enhancing its efficacy against specific biological targets.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone. For instance, derivatives containing triazole moieties have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 (breast cancer) | 0.2757 | |
| Compound B | HEPG2 (liver cancer) | 1.18 | |
| Compound C | SW1116 (colon cancer) | 0.41785 |
The above table summarizes findings from recent studies where similar compounds exhibited potent anticancer activities through mechanisms such as apoptosis induction and inhibition of key signaling pathways like EGFR and Src kinases.
Neuropharmacological Activity
In addition to anticancer properties, the compound has been evaluated for neuropharmacological effects. Triazole derivatives have been noted for their anticonvulsant properties in various animal models. For example:
| Model | Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|---|
| PTZ Seizure Model | Triazole Derivative X | 18.4 | 170.2 | 9.2 |
This data indicates that the compound may offer protective effects against seizures while maintaining a favorable safety margin.
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a series of triazole-containing compounds against multiple cancer cell lines. The results demonstrated that compounds with structural similarities to 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone showed promising results in inhibiting tumor growth and inducing apoptosis.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of triazole derivatives in models of epilepsy. The study found that these compounds significantly reduced seizure frequency and severity compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
